2-Methyl-2-pentene
Overview
Description
2-Methyl-2-pentene is a chemical compound with the molecular formula CH3CH2CH=C(CH3)2 . It has a powerful grassy-green, slightly fruity odor .
Synthesis Analysis
2-Methyl-2-pentene can be synthesized by taking n-propanal as a raw material and performing an aldehyde-aldehyde condensation .Molecular Structure Analysis
The molecular structure of 2-Methyl-2-pentene is represented by the formula C6H12 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction of 2-Methyl-2-pentene with reagents like H₂O in the presence of H₂SO4 is regioselective . The reaction between C=C double bond and bromine (Br2) can be used as a test for the presence of alkene in an unknown sample .Physical And Chemical Properties Analysis
2-Methyl-2-pentene has a boiling point of 67 °C, a melting point of -135 °C, and a density of 0.69 g/mL at 25 °C . It also has a vapor pressure of 267 mmHg at 100 °C .Scientific Research Applications
Chemical Structure and Properties
“2-Methyl-2-pentene” is a chemical compound with the formula C6H12 . It has a molecular weight of 84.1595 . The structure of this compound can be represented as (CH3)2C=CHC2H5 .
Phase Change Data
The boiling point of “2-Methyl-2-pentene” is 340.2 ± 0.8 K . It has a fusion temperature of around 138.04 K .
Gas Phase Ion Energetics
In the gas phase, “2-Methyl-2-pentene” has a proton affinity of 812. kJ/mol . Its gas basicity is 783.1 kJ/mol .
Use in Photochemical Studies
“2-Methyl-2-pentene” has been used in various photochemical studies . These studies often involve the interaction of light with the compound, which can lead to interesting chemical reactions.
Use in Ozonolysis Studies
This compound has also been employed in ozonolysis studies . Ozonolysis is a process where ozone (O3) is used to cleave the double bonds in alkenes, like in “2-Methyl-2-pentene”, resulting in the formation of different compounds.
Synthetic Reagent in Sesquiterpenoid Formation
“2-Methyl-2-pentene” acts as a synthetic reagent, which is useful in the formation of sesquiterpenoid . Sesquiterpenoids are a class of terpenes that consist of three isoprene units and often have a wide range of biological activities.
Preparation of Geranlol-3-14C
This compound is also employed in the preparation of geranlol-3-14C . Geraniol is a monoterpenoid and an alcohol that is often used in perfumes for its rose-like scent.
Preparation of Penifulvin A
“2-Methyl-2-pentene” is used in the preparation of penifulvin A , a sesquiterpenoid with a novel dioxa-fenestrane structure. Penifulvin A has been studied for its potential biological activities.
Mechanism of Action
Target of Action
It is primarily used in chemical reactions as a reagent or a building block .
Mode of Action
As an alkene, 2-Methyl-2-pentene can undergo addition reactions. For example, in the presence of a metal catalyst, it can undergo hydrogenation, where two hydrogen atoms are added across the double bond . This results in the formation of a more saturated hydrocarbon.
Biochemical Pathways
Its chemical transformations can lead to products that may participate in various chemical or industrial processes .
Result of Action
The primary result of 2-Methyl-2-pentene’s action in a biological system would be the potential for cellular damage due to its reactivity. It is worth noting that this compound is flammable and can cause skin, eye, and respiratory irritation .
Action Environment
Environmental factors such as temperature and pressure can influence the reactivity and stability of 2-Methyl-2-pentene. For instance, increasing the temperature can increase the rate of reactions involving this compound . Additionally, it should be stored in a cool, well-ventilated area away from heat sources and open flames due to its flammability .
Safety and Hazards
Future Directions
As the demand for 2-Methyl-2-pentene continues to rise, companies are well-positioned to capitalize on the opportunities in the market .
Relevant Papers There are several papers and resources available that provide more detailed information about 2-Methyl-2-pentene . These resources cover various aspects including its physical and chemical properties, synthesis methods, and more.
properties
IUPAC Name |
2-methylpent-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-5-6(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMZCWZIJXAGKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073217 | |
Record name | 2-Methyl-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Methyl-2-pentene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19670 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
158.0 [mmHg] | |
Record name | 2-Methyl-2-pentene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19670 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Methyl-2-pentene | |
CAS RN |
625-27-4, 37275-41-5 | |
Record name | 2-Methyl-2-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentene, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentene, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037275415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-2-PENTENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73910 | |
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Record name | 2-Methyl-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PENTENE, 2-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KOG6SH4S6 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-methyl-2-pentene?
A1: 2-methyl-2-pentene has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.
Q2: Is there any spectroscopic data available for 2-methyl-2-pentene?
A2: Yes, research has utilized various spectroscopic techniques to characterize 2-methyl-2-pentene. For example, one study employed near-infrared spectroscopy to monitor the reaction of ozone with 2-methyl-2-pentene, a model compound for natural rubber. [] Additionally, fluorescence spectroscopy revealed weak fluorescence from 2-methyl-2-pentene in both vapor and solution phases, potentially originating from its lowest singlet Rydberg state. []
Q3: How does the structure of 2-methyl-2-pentene influence its stability?
A3: The presence of a tri-substituted double bond in 2-methyl-2-pentene significantly affects its reactivity and stability. Research has shown that it undergoes reactions like epoxidation at different rates depending on the solvent and the steric hindrance around the double bond. []
Q4: Can 2-methyl-2-pentene be used to evaluate catalytic activity?
A4: Yes, 2-methyl-2-pentene serves as a valuable probe molecule in catalysis research. For instance, it is used to assess the acidity and pore size of zeolite catalysts. Its isomerization to trans-3-methyl-2-pentene and trans/cis-4-methyl-2-pentene provides insights into the strength and accessibility of acidic sites within zeolite frameworks. [, , ]
Q5: What role does 2-methyl-2-pentene play in propylene production?
A5: 2-methyl-2-pentene acts as an intermediate in the production of isoprene, a crucial monomer for synthetic rubber. One proposed process involves isomerizing 4-methyl-1-pentene (obtained from propylene dimerization) to 2-methyl-2-pentene, followed by cracking to yield isoprene. []
Q6: Are there any computational studies investigating 2-methyl-2-pentene?
A6: Yes, density functional theory (DFT) calculations have been employed to study the mechanism of 2-methyl-2-pentene formation during the dimerization of propene within the confined space of zeolite SAPO-5. []
Q7: How does the substitution pattern of alkenes affect their reactivity with hydroxyl radicals?
A7: Studies on the kinetics of hydroxyl radical reactions with alkyl-substituted olefins, including 2-methyl-2-pentene, revealed that the number of alkyl substituents on the double bond directly influences the reaction rate constant. Increased substitution generally leads to higher rate constants, highlighting the impact of steric and electronic factors on reactivity. []
Q8: Are there any specific formulation strategies related to 2-methyl-2-pentene?
A8: While 2-methyl-2-pentene itself is not typically formulated into pharmaceutical products, its use in synthesizing other compounds, like fluorinated surfactants, necessitates careful consideration of formulation strategies. For example, researchers have explored incorporating branched perfluorinated chains, derived from 2-methyl-2-pentene, into surfactant structures to improve their biodegradability and reduce their environmental persistence. []
Q9: Are there alternative compounds to perfluoro-2-methyl-2-pentene in surfactant synthesis?
A9: Yes, the search for environmentally friendlier alternatives to perfluorinated compounds, including those derived from perfluoro-2-methyl-2-pentene, is an active research area. One approach focuses on incorporating branched, shorter-chain perfluorinated groups to enhance biodegradability. [] Another strategy involves exploring entirely new classes of surfactants with improved environmental profiles. []
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